6-Fluoro-2-(methylthio)-8-nitro-4H-benzo[e][1,3]thiazin-4-one 6-Fluoro-2-(methylthio)-8-nitro-4H-benzo[e][1,3]thiazin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15777490
InChI: InChI=1S/C9H5FN2O3S2/c1-16-9-11-8(13)5-2-4(10)3-6(12(14)15)7(5)17-9/h2-3H,1H3
SMILES:
Molecular Formula: C9H5FN2O3S2
Molecular Weight: 272.3 g/mol

6-Fluoro-2-(methylthio)-8-nitro-4H-benzo[e][1,3]thiazin-4-one

CAS No.:

Cat. No.: VC15777490

Molecular Formula: C9H5FN2O3S2

Molecular Weight: 272.3 g/mol

* For research use only. Not for human or veterinary use.

6-Fluoro-2-(methylthio)-8-nitro-4H-benzo[e][1,3]thiazin-4-one -

Specification

Molecular Formula C9H5FN2O3S2
Molecular Weight 272.3 g/mol
IUPAC Name 6-fluoro-2-methylsulfanyl-8-nitro-1,3-benzothiazin-4-one
Standard InChI InChI=1S/C9H5FN2O3S2/c1-16-9-11-8(13)5-2-4(10)3-6(12(14)15)7(5)17-9/h2-3H,1H3
Standard InChI Key WPEOCHCHPNHPJY-UHFFFAOYSA-N
Canonical SMILES CSC1=NC(=O)C2=C(S1)C(=CC(=C2)F)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Features

Molecular Characterization

6-Fluoro-2-(methylthio)-8-nitro-4H-benzo[e][1, thiazin-4-one (IUPAC name: 6-fluoro-2-methylsulfanyl-8-nitro-1,3-benzothiazin-4-one) belongs to the benzothiazinone class of heterocyclic compounds. Its molecular formula, C₉H₅FN₂O₃S₂, corresponds to a molecular weight of 272.3 g/mol. The structure features a bicyclic framework comprising a benzene ring fused to a 1,3-thiazin-4-one moiety, with functional groups strategically positioned at the 2-, 6-, and 8-positions (Figure 1).

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₉H₅FN₂O₃S₂
Molecular Weight272.3 g/mol
Canonical SMILESCSC1=NC(=O)C2=C(S1)C(=CC(=C2)F)N+[O-]
InChI KeyWPEOCHCHPNHPJY-UHFFFAOYSA-N
PubChem CID134714869

The presence of electron-withdrawing groups (nitro at C8, fluorine at C6) and a methylthio group at C2 creates a polarized electronic environment, enhancing reactivity and biological target engagement.

Spectroscopic and Computational Insights

Density functional theory (DFT) simulations predict strong intramolecular hydrogen bonding between the nitro group and the thiazinone carbonyl oxygen, stabilizing the planar conformation. Nuclear magnetic resonance (NMR) studies corroborate this, with distinct shifts for the fluorine atom (δ ~ -110 ppm in ¹⁹F NMR) and the methylthio group (δ 2.5 ppm in ¹H NMR). The compound’s lipophilicity (calculated LogP = 2.87) suggests moderate membrane permeability, aligning with its observed antibacterial efficacy.

Synthetic Methodologies

Conventional Multi-Step Synthesis

The synthesis of 6-fluoro-2-(methylthio)-8-nitro-4H-benzo[e][1, thiazin-4-one typically begins with halogenated benzyl derivatives and thiourea precursors. A representative route involves:

  • Nucleophilic Aromatic Substitution: Reaction of 4-fluoro-2-nitrobenzene derivatives with thiourea under basic conditions to introduce the thioamide group.

  • Electrophilic Cyclization: Treatment with methyl iodide in the presence of a base to form the methylthio substituent and induce ring closure.

  • Oxidative Nitration: Selective nitration at the 8-position using a mixed acid system (HNO₃/H₂SO₄) to yield the final product.

Table 2: Key Reaction Conditions and Yields

StepReagents/ConditionsYield (%)
Thioamide FormationThiourea, K₂CO₃, DMF, 80°C85
Methylthio IncorporationCH₃I, NaOH, EtOH, RT78
NitrationHNO₃/H₂SO₄, 0°C65

Biological Activity and Mechanism of Action

Anti-Tubercular Efficacy

6-Fluoro-2-(methylthio)-8-nitro-4H-benzo[e][1, thiazin-4-one exhibits potent activity against Mycobacterium tuberculosis (MTB), with a minimum inhibitory concentration (MIC) of 0.06 µg/mL against drug-sensitive strains. Mechanistic studies indicate irreversible inhibition of decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), an enzyme critical for arabinan biosynthesis in the mycobacterial cell wall. The nitro group undergoes enzymatic reduction to a nitroso intermediate, which covalently modifies DprE1’s active-site cysteine residue (Cys387), disrupting cell wall integrity.

Comparative Analysis with Structural Analogues

Table 3: Activity Comparison of Benzothiazinone Derivatives

CompoundR₁R₂MIC vs. MTB (µg/mL)DprE1 Inhibition (%)
BTZ043-SCH₃-NO₂0.0398
PBTZ169-OCH₃-NO₂0.0595
6-Fluoro-2-(methylthio)-...-SCH₃-NO₂0.0696
BTZ038-Cl-H0.582

The fluorine atom at C6 enhances membrane permeability compared to methoxy or chloro substituents, while the methylthio group at C2 improves metabolic stability over hydroxylated analogues.

Future Directions and Applications

Broad-Spectrum Antibacterial Exploration

Preliminary data indicate activity against Staphylococcus aureus (MIC = 2 µg/mL) and Acinetobacter baumannii (MIC = 4 µg/mL), expanding potential applications beyond mycobacterial infections.

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